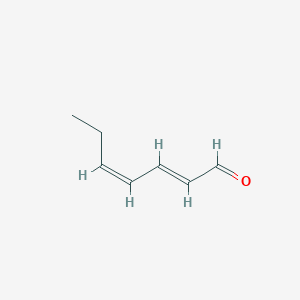
(2E,4Z)-Heptadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2E,4Z)-Heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound exhibits geometric isomerism, where the arrangement of substituents around the double bonds can vary, leading to different isomers. The “E” and “Z” notation refers to the configuration of these double bonds, with “E” indicating that the higher priority substituents are on opposite sides, and “Z” indicating that they are on the same side.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-Heptadienal can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and cross-coupling reactions. These methods involve the formation of carbon-carbon double bonds under specific conditions.
Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide to form an alkene.
Horner-Wadsworth-Emmons Reaction: This reaction is similar to the Wittig reaction but uses phosphonate esters instead of phosphonium ylides.
Cross-Coupling Reactions: These reactions involve the coupling of two different alkenes or alkynes to form a new double bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions
(2E,4Z)-Heptadienal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: This compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
(2E,4Z)-Heptadienal has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes.
Medicine: In medicine, this compound is studied for its potential therapeutic effects.
Industry: In industry, this compound is used in the production of fragrances and flavors.
作用機序
The mechanism of action of (2E,4Z)-Heptadienal involves its interaction with molecular targets and pathways in cells. This compound can react with nucleophiles such as proteins and nucleic acids, leading to the formation of adducts. These reactions can affect cellular processes such as signal transduction, gene expression, and metabolism .
類似化合物との比較
Similar Compounds
Similar compounds to (2E,4Z)-Heptadienal include other alkenals and dienals, such as (E)-2-hexenal and (Z)-3-hexenal. These compounds share similar structural features and reactivity patterns .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of double bonds and stereochemistry. This gives it distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
4313-02-4 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
(2E,4Z)-hepta-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3-,6-5+ |
InChIキー |
SATICYYAWWYRAM-DNVGVPOPSA-N |
SMILES |
CCC=CC=CC=O |
異性体SMILES |
CC/C=C\C=C\C=O |
正規SMILES |
CCC=CC=CC=O |
純度 |
90% min. |
同義語 |
2E,4Z-Heptadienal |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















